molecular formula C23H34N2O11 B13819341 Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-

Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-

Cat. No.: B13819341
M. Wt: 514.5 g/mol
InChI Key: DXFWJDOYVVUWCQ-LQNYZTQFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) typically involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified glycosides, while substitution reactions can produce derivatives with enhanced biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) is unique due to its specific inhibition of O-glycosylation and its significant impact on viral replication and glycoprotein targeting . This makes it a valuable tool in both basic and applied research, particularly in the fields of virology and glycoprotein biology.

Properties

Molecular Formula

C23H34N2O11

Molecular Weight

514.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C23H34N2O11/c1-11(27)24-16-20(31)18(29)14(8-26)35-23(16)34-10-15-19(30)21(32)17(25-12(2)28)22(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,26,29-32H,8-10H2,1-2H3,(H,24,27)(H,25,28)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1

InChI Key

DXFWJDOYVVUWCQ-LQNYZTQFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)NC(=O)C)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)O)O)CO)O)O

Origin of Product

United States

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